molecular formula C16H24O3 B12570491 Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate CAS No. 189238-55-9

Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate

Cat. No.: B12570491
CAS No.: 189238-55-9
M. Wt: 264.36 g/mol
InChI Key: XZAOBUBEMKMLPZ-KWCCSABGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification process while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4S)-6-(benzyloxy)-2,4-dimethylpentanoate
  • Methyl (4S)-6-(benzyloxy)-2,4-dimethylheptanoate
  • Methyl (4S)-6-(benzyloxy)-2,4-dimethyloctanoate

Uniqueness

Methyl (4S)-6-(benzyloxy)-2,4-dimethylhexanoate is unique due to its specific structural features, such as the presence of a benzyloxy group and a hexanoate backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

189238-55-9

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

methyl (4S)-2,4-dimethyl-6-phenylmethoxyhexanoate

InChI

InChI=1S/C16H24O3/c1-13(11-14(2)16(17)18-3)9-10-19-12-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3/t13-,14?/m1/s1

InChI Key

XZAOBUBEMKMLPZ-KWCCSABGSA-N

Isomeric SMILES

C[C@H](CCOCC1=CC=CC=C1)CC(C)C(=O)OC

Canonical SMILES

CC(CCOCC1=CC=CC=C1)CC(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.